2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as the "target compound") is a thienopyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4(3H)-one core.
- A 3-methoxybenzylsulfanyl group at position 2.
- A 2-methoxyethyl substituent at position 3.
Thienopyrimidinones are pharmacologically significant scaffolds due to their structural similarity to purines, enabling interactions with enzymes and receptors such as EGFR, VEGFR-2, and P2Y12 . The target compound’s methoxy-substituted benzylsulfanyl and ethoxy groups may enhance solubility and receptor binding compared to simpler analogs.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(3-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-21-8-7-19-16(20)15-14(6-9-23-15)18-17(19)24-11-12-4-3-5-13(10-12)22-2/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBLGKOWLHPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[3,2-d]pyrimidine Core: : This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific conditions. For example, a thiophene derivative can be reacted with a pyrimidine precursor in the presence of a base and a suitable solvent to form the thieno[3,2-d]pyrimidine core.
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Introduction of the Methoxybenzyl Group: : The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thieno[3,2-d]pyrimidine intermediate with a methoxybenzyl halide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
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Introduction of the Methoxyethyl Group: : The methoxyethyl group can be introduced through an alkylation reaction. The thieno[3,2-d]pyrimidine intermediate is reacted with a methoxyethyl halide in the presence of a base, such as sodium hydride, in a polar aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can occur at various functional groups within the molecule. For example, the nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl and methoxyethyl groups. Reagents such as sodium hydride (NaH) and alkyl halides can be used to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions
Amines: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: By binding to receptors, the compound can modulate signal transduction pathways, influencing cellular responses.
Proteins: Interaction with proteins can lead to changes in their structure and function, impacting various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Position 2 of the thienopyrimidinone core is critical for modulating electronic and steric properties. Key analogs include:
2-(Benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 338417-81-5)
- Position 2 : Benzylsulfanyl (lacking methoxy substitution).
- Position 3 : Phenyl group.
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (CAS 850915-45-6)
- Position 2 : 4-Chlorobenzylsulfanyl.
- Position 3 : 2-Methoxyphenyl.
- Structural Note: The partially saturated 6,7-dihydro ring alters planarity, which may reduce π-π stacking interactions compared to the fully aromatic target compound .
6-(4-Aminophenyl)-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one (Compound 4p)
- Position 2: Tert-butylamino (replacing sulfanyl).
- Position 3: 4-Aminophenyl.
Substituent Variations at Position 3
The 3-substituent influences steric bulk and hydrophilicity:
3-(2-Methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (ChemBridge ID 36132890)
- Position 3 : 2-Methoxyethyl (same as the target compound).
- Position 2 : Unsubstituted.
- Significance : Retains the hydrophilic methoxyethyl group, suggesting improved aqueous solubility over alkyl or aryl substituents .
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 727689-90-9)
- Position 3 : Allyl group.
- Structural Note: The [2,3-d] thienopyrimidinone isomer and fluorophenyl substitution at position 5 may confer distinct biological targeting .
Comparative Physicochemical Properties
*Predicted using substituent contributions. †Estimated values due to lack of experimental data.
Biological Activity
The compound 2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one , with CAS number 1326867-97-3 , belongs to a class of thienopyrimidine derivatives that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : CHNOS
- Molecular Weight : 362.5 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological versatility.
Biological Activity Overview
Research into the biological activity of thieno[3,2-d]pyrimidine derivatives has revealed various pharmacological properties, including:
- Anticancer Activity : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation.
- Antimicrobial Activity : Compounds in this class have shown potential as antimicrobial agents against various pathogens.
- Receptor Modulation : These compounds may act as modulators of specific receptors, influencing signaling pathways related to various diseases.
Anticancer Activity
A study evaluating the anticancer properties of thienopyrimidine derivatives indicated that certain modifications at the 3-position enhance cytotoxicity against cancer cell lines. For instance, compounds with methoxy groups showed increased activity against breast and lung cancer cells.
Case Study
A specific derivative similar to our compound was tested for its ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, suggesting that modifications like the methoxybenzyl group may enhance biological activity.
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have been screened for antimicrobial properties. The presence of the sulfanyl group is particularly noteworthy as it contributes to increased activity against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
Receptor Modulation
Research indicates that thieno[3,2-d]pyrimidines can act as antagonists or agonists for various receptors, including G protein-coupled receptors (GPCRs). This modulation can lead to therapeutic effects in conditions such as neurodegenerative disorders and psychiatric conditions.
The mechanism involves binding to specific receptor sites, leading to alterations in intracellular signaling pathways. For example, a related compound was shown to inhibit the activity of the luteinizing hormone-releasing hormone (LHRH) receptor with an IC value in the low nanomolar range, indicating high potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
